molecular formula C4H2ClN3 B1451083 4-Chloro-1H-pyrazole-5-carbonitrile CAS No. 36650-75-6

4-Chloro-1H-pyrazole-5-carbonitrile

Cat. No.: B1451083
CAS No.: 36650-75-6
M. Wt: 127.53 g/mol
InChI Key: DRLRMARVPKWWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrazole with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be used.

    Cyclization Reactions: Catalysts such as palladium or copper complexes may be employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include amines or carboxylic acids derived from the nitrile group.

    Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

4-Chloro-1H-pyrazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The presence of the chlorine and nitrile groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    4-Methyl-1H-pyrazole-5-carbonitrile: Similar structure with a methyl group instead of chlorine.

    4-Amino-1H-pyrazole-5-carbonitrile: Similar structure with an amino group instead of chlorine.

Uniqueness

4-Chloro-1H-pyrazole-5-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the nitrile group provides a site for further functionalization, enhancing the compound’s utility in diverse applications.

Biological Activity

4-Chloro-1H-pyrazole-5-carbonitrile is a compound that belongs to the pyrazole class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C4H3ClN4C_4H_3ClN_4. The compound features a pyrazole ring with a chlorine atom at the 4-position and a cyano group at the 5-position, contributing to its chemical reactivity and biological activity.

1. Anticancer Activity

Research indicates that compounds within the pyrazole family exhibit significant anticancer properties. Specifically, studies have shown that this compound may inhibit various cancer cell lines by targeting specific kinases involved in oncogenic signaling pathways. For instance, similar compounds have demonstrated the ability to inhibit AKT2/PKBβ kinase, which plays a critical role in glioma malignancy and is often targeted for therapeutic intervention .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameTarget KinaseActivityReference
This compoundAKT2/PKBβInhibition observed
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAKT2/PKBβPotent EC50 against glioblastoma

2. Anti-inflammatory Properties

Compounds derived from the pyrazole structure are known for their anti-inflammatory effects. They have been tested against various inflammatory models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives have been shown to exhibit activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell wall synthesis or interfere with enzyme functions critical for bacterial survival .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacterial StrainActivityReference
This compoundE. coliEffective inhibition
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivativesVarious strainsHigh activity against MAO-A and MAO-B

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target proteins, disrupting their normal function.
  • Receptor Modulation : It can also interact with receptors involved in various signaling pathways, potentially altering cellular responses.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole derivatives for their therapeutic potential. For instance, a study highlighted the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles that exhibited promising anti-glioma activity in vitro. These compounds were found to inhibit neurosphere formation in glioma stem cells while showing low toxicity towards non-cancerous cells .

Another study synthesized a series of pyrazoles and evaluated their anti-inflammatory effects using carrageenan-induced edema models in rodents. Several compounds exhibited significant anti-inflammatory properties, indicating their potential as therapeutic agents for inflammatory diseases .

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLRMARVPKWWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673695
Record name 4-Chloro-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36650-75-6
Record name 4-Chloro-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 4
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 5
4-Chloro-1H-pyrazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Chloro-1H-pyrazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.